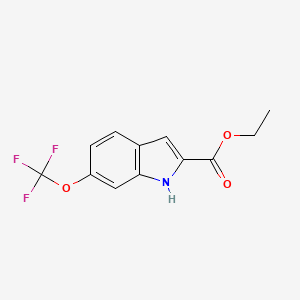
ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate (ETIC) is a compound of interest in the scientific community due to its potential applications in research and development. It is an organofluorine compound, a type of organic compound containing fluorine atoms, and is a derivative of indole, a nitrogenous heterocyclic organic compound. In
Applications De Recherche Scientifique
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate has potential applications in the field of scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. In addition, ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate has been used as a catalyst for the synthesis of polymers and for the preparation of polyesters. It has also been used in the synthesis of peptides and in the preparation of polymers for drug delivery.
Mécanisme D'action
The mechanism of action of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act as a Lewis acid, which is an electron-pair acceptor. It is believed to form a complex with the substrate, which then undergoes a reaction with the other reactants. This reaction is believed to be the basis of its catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate are not yet fully understood. However, it has been shown to have a moderate effect on the activity of certain enzymes, such as tyrosinase and cholinesterase. In addition, it has been shown to inhibit the growth of certain types of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate in lab experiments include its low cost and ease of synthesis. Furthermore, it is non-toxic and has a low environmental impact. The main limitation of using ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate is its limited stability in the presence of moisture and light.
Orientations Futures
There are a number of potential future directions for the use of ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate. These include its use as a catalyst in the synthesis of other compounds, its use in the preparation of polymers, its use in the synthesis of peptides, and its use in drug delivery. In addition, further research is needed to better understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate can be synthesized via a two-step reaction. The first step is the preparation of 6-trifluoromethoxy-2-indolecarboxylic acid (TICA) from the reaction of indole and trifluoromethanesulfonic anhydride. This is followed by the reaction of TICA with ethyl chloroformate to form ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate. The reaction can be conducted in an inert atmosphere, such as nitrogen, and is completed in a few hours at room temperature.
Propriétés
IUPAC Name |
ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-2-18-11(17)10-5-7-3-4-8(6-9(7)16-10)19-12(13,14)15/h3-6,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMLFDBHOMSUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(trifluoromethoxy)-1H-indole-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1-difluoromethanesulfonylpiperidin-4-yl)methyl]carbamate](/img/structure/B6598616.png)
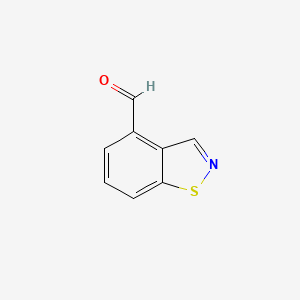
![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)
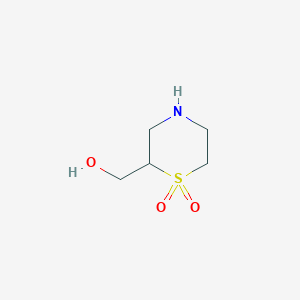
![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)


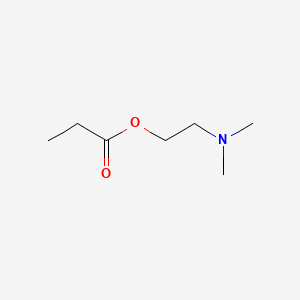
![methyl 2,3-dibromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B6598675.png)
![tert-butyl N-[2-(2-aminoacetamido)ethyl]carbamate](/img/structure/B6598690.png)
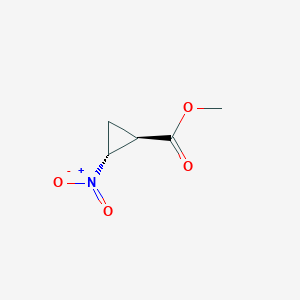

![1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B6598708.png)
![tert-butyl N-{[(1S,2R)-2-aminocyclopentyl]methyl}carbamate](/img/structure/B6598716.png)